((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine
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Overview
Description
“(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” is a complex organic compound that features a cyclopropane ring attached to a methanamine group, with a dihydrobenzofuran moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” typically involves multiple steps:
Formation of the Dihydrobenzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety.
Reduction: Reduction reactions can target the cyclopropane ring or the methanamine group.
Substitution: Various substitution reactions can occur, especially at the aromatic ring of the dihydrobenzofuran moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.
Scientific Research Applications
“(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for “(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine: Lacks the stereochemistry of the original compound.
4-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine: Different position of the cyclopropane ring.
2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a methanamine group.
Uniqueness
The unique combination of the cyclopropane ring, dihydrobenzofuran moiety, and methanamine group, along with its specific stereochemistry, makes “(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” distinct from other similar compounds. This uniqueness could translate to specific biological activities or chemical properties that are not observed in related compounds.
Properties
IUPAC Name |
[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-7-8-6-11(8)9-2-1-3-12-10(9)4-5-14-12/h1-3,8,11H,4-7,13H2/t8-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYHNSKFBUUONP-GZMMTYOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)C3CC3CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC(=C21)[C@@H]3C[C@H]3CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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